molecular formula C20H26ClNO2 B4300917 N-(1-adamantylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(1-adamantylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B4300917
M. Wt: 347.9 g/mol
InChI Key: YFFKBDVPNYOVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as ACPD, is a chemical compound that has been widely studied for its potential therapeutic applications. ACPD belongs to the class of adamantane derivatives and is a potent agonist of the metabotropic glutamate receptor.

Mechanism of Action

ACPD acts as an agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. ACPD binds to the receptor and activates a signaling cascade that ultimately leads to the modulation of various ion channels and second messenger systems.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the release of neurotransmitters, and the activation of second messenger systems. ACPD has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior. ACPD has also been shown to modulate the activity of ion channels such as calcium channels and potassium channels, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACPD in lab experiments is its potency and selectivity for the metabotropic glutamate receptor. ACPD has been shown to have a high affinity for the receptor, which makes it a useful tool for studying the physiological and biochemical effects of receptor activation. However, one of the limitations of using ACPD is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ACPD. One potential direction is the development of more potent and selective agonists of the metabotropic glutamate receptor, which could lead to the development of new therapeutic agents for the treatment of neurological and psychiatric disorders. Another potential direction is the study of the long-term effects of ACPD on neuronal function and behavior, which could provide insight into the potential therapeutic applications of the compound. Finally, the study of the molecular mechanisms underlying the effects of ACPD could lead to a better understanding of the role of the metabotropic glutamate receptor in neuronal function and disease.

Scientific Research Applications

ACPD has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. ACPD has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. ACPD has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety. In addition, ACPD has been studied for its potential use in oncology, where it has been shown to have anti-tumor effects.

properties

IUPAC Name

N-(1-adamantylmethyl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO2/c1-13-4-17(21)2-3-18(13)24-11-19(23)22-12-20-8-14-5-15(9-20)7-16(6-14)10-20/h2-4,14-16H,5-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKBDVPNYOVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Adamantan-1-YL)methyl]-2-(4-chloro-2-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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